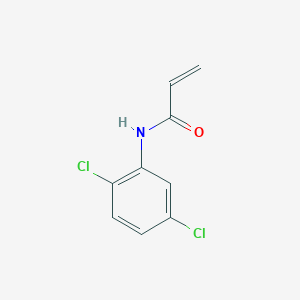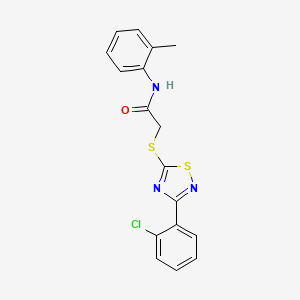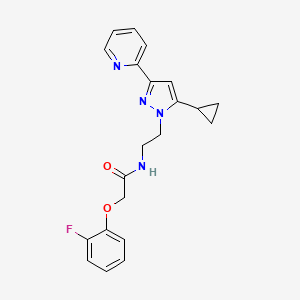![molecular formula C23H29N5O3 B2397018 8-(3-ethoxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 878422-97-0](/img/structure/B2397018.png)
8-(3-ethoxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-(3-ethoxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a purine derivative. Purines are biologically synthesized as nucleotides and in particular as ribotides, i.e., bases attached to ribose 5-phosphate . This compound contains total 30 bond(s); 16 non-H bond(s), 10 multiple bond(s), 5 rotatable bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 ether(s) (aliphatic), 1 Imidazole(s), and 1 Pyrimidine(s) .
Synthesis Analysis
A series of 2,6-diamine-9H-purine derivatives substituted with phenyl groups at the 8-position through three carbon bridges were synthesized as nonclassical antifolates . The synthesis involved a three-step synthetic procedure using microwave irradiation in a pivotal step .Molecular Structure Analysis
The purine molecular structure consists of fused pyrimidine and imidazole rings . Four nitrogen atoms exist in positions 1, 3, 7, and 9 . Significant delocalization exists among the purine ring’s electrons .Chemical Reactions Analysis
Purine is both a very weak acid (pKa 8.93) and an even weaker base (pKa 2.39). If dissolved in pure water, the pH is halfway between these two pKa values . Positions 3 and 7 are electron-rich and susceptible to electrophilic attack, while positions 2, 6, and 8 are susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
Purine is aromatic, having four tautomers each with a hydrogen bonded to a different one of the four nitrogen atoms . These are identified as 1-H, 3-H, 7-H, and 9-H .Aplicaciones Científicas De Investigación
Antiviral and Antihypertensive Activity
- Research on 7,8-polymethylenepurine derivatives, which are related to imidazo purine compounds, has indicated potential antiviral and antihypertensive activities. These studies have explored the synthesis and biological evaluation of various derivatives, highlighting their potential therapeutic applications (Nilov et al., 1995).
Antidepressant and Anxiolytic Properties
- Several studies have focused on the synthesis and biological evaluation of imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives, finding potential antidepressant and anxiolytic properties. These findings suggest that such compounds could be valuable in developing new treatments for affective disorders (Zagórska et al., 2016), (Zagórska et al., 2015).
Molecular Studies and Receptor Affinity
- Molecular studies of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have shown a range of receptor activities, including serotoninergic and dopaminergic receptors. These studies offer insights into the structural features that influence receptor affinity and selectivity, potentially guiding the design of new therapeutic agents (Zagórska et al., 2015).
Antimycobacterial Activity
- Research into imidazole derivatives designed to mimic the structure of potent antimycobacterial purines suggests that related compounds, including imidazo[2,1-f]purines, could have applications in treating mycobacterial infections. This highlights the potential for such compounds to contribute to the development of new antimycobacterial agents (Miranda & Gundersen, 2009).
Mecanismo De Acción
Direcciones Futuras
Purines and their derivatives, most notably adenosine and ATP, are the key molecules controlling intracellular energy homeostasis and nucleotide synthesis . They also support, as chemical messengers, purinergic transmission throughout tissues and species . Therefore, understanding the molecular mechanisms of purinergic signaling provides new and exciting insights into the treatment of human diseases .
Propiedades
IUPAC Name |
6-(3-ethoxypropyl)-4,7,8-trimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3/c1-5-31-15-9-13-26-16(2)17(3)28-19-20(24-22(26)28)25(4)23(30)27(21(19)29)14-12-18-10-7-6-8-11-18/h6-8,10-11H,5,9,12-15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDGTEBLXKNCFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-ethoxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-(4-bromobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2396935.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile](/img/structure/B2396936.png)
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2396939.png)


![1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2396947.png)
![[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea](/img/structure/B2396948.png)
![(1R,2S,4S,5S,6R)-5,6-Dihydroxybicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2396949.png)


![2-[3-(2-methylpropoxy)phenyl]acetic Acid](/img/structure/B2396954.png)


![1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole dihydrochloride](/img/structure/B2396958.png)